![molecular formula C16H12F3N3OS2 B3598116 2-{[3-cyano-6-thien-2-yl-4-(trifluoromethyl)pyridin-2-yl]thio}-N-cyclopropylacetamide](/img/structure/B3598116.png)
2-{[3-cyano-6-thien-2-yl-4-(trifluoromethyl)pyridin-2-yl]thio}-N-cyclopropylacetamide
Overview
Description
2-{[3-cyano-6-thien-2-yl-4-(trifluoromethyl)pyridin-2-yl]thio}-N-cyclopropylacetamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with cyano, thienyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-thien-2-yl-4-(trifluoromethyl)pyridin-2-yl]thio}-N-cyclopropylacetamide typically involves multiple steps, starting with the preparation of the pyridine ring with the desired substituents. The key steps include:
Formation of the pyridine ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the cyano group: This is often done using cyanation reactions.
Addition of the thienyl group: This can be introduced via cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Incorporation of the trifluoromethyl group: This is typically achieved using trifluoromethylation reagents.
Formation of the thioether linkage: This involves the reaction of the pyridine derivative with a thiol compound.
Cyclopropylacetamide formation: The final step involves the reaction of the intermediate with cyclopropylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-6-thien-2-yl-4-(trifluoromethyl)pyridin-2-yl]thio}-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-{[3-cyano-6-thien-2-yl-4-(trifluoromethyl)pyridin-2-yl]thio}-N-cyclopropylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-6-thien-2-yl-4-(trifluoromethyl)pyridin-2-yl]thio}-N-cyclopropylacetamide involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The thienyl group may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
- **2-{[6-[4-(allyloxy)phenyl]-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
- **2-{[6-[4-(allyloxy)phenyl]-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide
Uniqueness
2-{[3-cyano-6-thien-2-yl-4-(trifluoromethyl)pyridin-2-yl]thio}-N-cyclopropylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylacetamide moiety may enhance its stability and bioactivity compared to similar compounds.
Properties
IUPAC Name |
2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-cyclopropylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3OS2/c17-16(18,19)11-6-12(13-2-1-5-24-13)22-15(10(11)7-20)25-8-14(23)21-9-3-4-9/h1-2,5-6,9H,3-4,8H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQGVWXSAZSUTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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